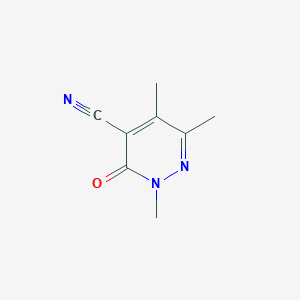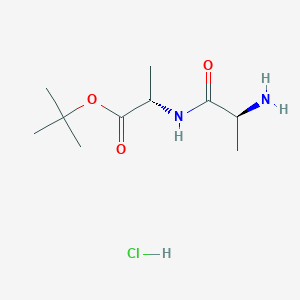
1-Oxododecyl-D-glucopyranoside
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxododecyl-D-glucopyranoside can be synthesized through enzymatic reactions, specifically reverse hydrolysis reactions catalyzed by engineered β-glucosidase in non-aqueous systems . The reaction typically involves glucose and dodecanol as substrates, with the enzyme facilitating the formation of the glucoside bond.
Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic synthesis due to its regio- and stereo-selectivity under mild conditions . The use of organic solvents and ionic liquids can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxododecyl-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions . These reactions are facilitated by enzymes such as β-glucosidase.
Common Reagents and Conditions:
Hydrolysis: Water and β-glucosidase are used to break the glucoside bond, yielding glucose and dodecanol.
Transglucosylation: Glucose and dodecanol are used as substrates, with β-glucosidase catalyzing the formation of the glucoside bond.
Major Products:
Hydrolysis: Glucose and dodecanol.
Transglucosylation: this compound.
Wissenschaftliche Forschungsanwendungen
1-Oxododecyl-D-glucopyranoside has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Oxododecyl-D-glucopyranoside involves its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with lipid bilayers and proteins, facilitating the solubilization and stabilization of these molecules.
Vergleich Mit ähnlichen Verbindungen
Octyl β-D-glucopyranoside: Another glucopyranose derivative with similar surfactant properties.
Decyl β-D-glucopyranoside: Similar to 1-Oxododecyl-D-glucopyranoside but with a shorter alkyl chain.
Uniqueness: this compound is unique due to its longer alkyl chain, which enhances its emulsifying and solubilizing properties compared to shorter-chain glucopyranosides . This makes it particularly effective in applications requiring strong surfactant properties.
Eigenschaften
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWUWJGNVZVPU-SRKZOOFXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,7-Dibromofuro[3,2-c]pyridine](/img/structure/B3274228.png)








